Sodium 4-hydroxybutyrate-D6
Overview
Description
Gamma-hydroxybutyrate-d6 (sodium salt) is a deuterated form of gamma-hydroxybutyrate, a central nervous system depressant. It is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stability and distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-hydroxybutyrate-d6 (sodium salt) can be synthesized by the deuteration of gamma-hydroxybutyrate. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated acids. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of gamma-hydroxybutyrate-d6 (sodium salt) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Gamma-hydroxybutyrate-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-butyrolactone-d6.
Reduction: It can be reduced to form 1,4-butanediol-d6.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines are used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Oxidation: Gamma-butyrolactone-d6.
Reduction: 1,4-butanediol-d6.
Substitution: Various gamma-hydroxybutyrate derivatives.
Scientific Research Applications
Gamma-hydroxybutyrate-d6 (sodium salt) is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of gamma-hydroxybutyrate in biological samples.
Biology: In studies of metabolic pathways involving gamma-hydroxybutyrate.
Medicine: In pharmacokinetic studies to understand the metabolism and excretion of gamma-hydroxybutyrate.
Industry: In the quality control of pharmaceuticals containing gamma-hydroxybutyrate .
Mechanism of Action
Gamma-hydroxybutyrate-d6 (sodium salt) exerts its effects by acting on the central nervous system. It binds to gamma-hydroxybutyrate receptors and gamma-aminobutyric acid B receptors, leading to sedative and anesthetic effects. The deuterated form is used primarily for analytical purposes and does not differ significantly in its mechanism of action from the non-deuterated form .
Comparison with Similar Compounds
Gamma-hydroxybutyrate-d6 (sodium salt) is unique due to its deuterium atoms, which provide a distinct mass difference useful in analytical applications. Similar compounds include:
Gamma-hydroxybutyrate (sodium salt): The non-deuterated form, used for similar purposes but without the mass difference.
Gamma-butyrolactone-d6: An oxidized form of gamma-hydroxybutyrate-d6.
1,4-Butanediol-d6: A reduced form of gamma-hydroxybutyrate-d6
These compounds share similar chemical properties but differ in their specific applications and analytical uses.
Properties
IUPAC Name |
sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBKMMCQDZQOZ-LRDWTYOMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678706 | |
Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-53-4 | |
Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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